molecular formula C10H14N2O3 B1399579 Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate CAS No. 1250150-10-7

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Cat. No.: B1399579
CAS No.: 1250150-10-7
M. Wt: 210.23 g/mol
InChI Key: STLRLEPDICMOTE-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically designated under the Chemical Abstracts Service registry number 1250150-10-7. The compound exhibits the molecular formula C₁₀H₁₄N₂O₃, corresponding to a molecular weight of 210.23 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound can also be referred to as methyl 2-(oxan-4-yl)-1H-imidazole-5-carboxylate, reflecting the tautomeric nature of the imidazole ring system.

The structural framework consists of three distinct components: a five-membered imidazole heterocycle containing two nitrogen atoms, a six-membered oxane ring (tetrahydropyran) attached at the 2-position of the imidazole, and a methyl ester substituent at the 4-position of the imidazole ring. This arrangement creates a unique molecular architecture that influences both the physical and chemical properties of the compound.

Property Value Reference
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Chemical Abstracts Service Number 1250150-10-7
MDL Number MFCD16746091

Crystallographic Analysis via X-ray Diffraction Studies

While specific crystallographic data for this compound is not extensively documented in the available literature, related imidazole carboxylate compounds provide valuable structural insights. Comparative studies of benzimidazole derivatives, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, reveal characteristic angular molecular conformations with significant dihedral angles between heterocyclic systems.

The crystal structures of related imidazole compounds typically exhibit monoclinic space groups, as demonstrated by the P2₁/n space group observed in structurally similar compounds. These crystallographic arrangements often feature partial disorder in substituent groups, particularly affecting methyl ester functionalities and heteroaromatic substitutions. The absence of specific X-ray diffraction data for the target compound represents an opportunity for future crystallographic investigations to elucidate precise bond lengths, angles, and intermolecular interactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopic analysis of imidazole carboxylate derivatives provides crucial structural verification through characteristic chemical shift patterns. Related compounds demonstrate distinctive proton and carbon-13 resonances that reflect the electronic environment of the heterocyclic framework. For structurally analogous compounds such as methyl 1-methyl-1H-imidazole-4-carboxylate, typical chemical shifts include imidazole ring protons appearing in the 7-8 ppm region, methyl ester protons around 3.9 ppm, and aliphatic protons from cyclic substituents in the 1-4 ppm range.

The oxane ring system contributes characteristic multipicity patterns corresponding to the axial and equatorial proton environments of the six-membered ring. Carbon-13 Nuclear Magnetic Resonance spectra typically reveal carbonyl carbon resonances around 165-170 ppm for the ester functionality, aromatic carbons in the 110-150 ppm region for the imidazole system, and aliphatic carbons corresponding to the oxane ring structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of imidazole derivatives follows established fragmentation pathways characteristic of heterocyclic carboxylate esters. Electron ionization mass spectrometry of related imidazole compounds reveals molecular ion peaks corresponding to the intact molecular structure, followed by characteristic loss patterns including loss of the methoxy group (31 Da) and subsequent fragmentation of the ester functionality.

For imidazole-4-carboxylic acid derivatives, typical fragmentation includes the formation of base peaks corresponding to the imidazole ring system after loss of the carboxylate moiety. The oxane substituent likely contributes additional fragmentation pathways through ring opening and subsequent loss of tetrahydropyran-derived fragments. The molecular ion for this compound would appear at m/z 210, with subsequent fragmentation producing characteristic daughter ions reflecting the structural components.

Infrared Absorption Profile Analysis

Infrared spectroscopic analysis of imidazole carboxylate compounds reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The carbonyl stretch of the methyl ester functionality typically appears around 1714 cm⁻¹, as observed in related carboxylate compounds. The imidazole ring system contributes characteristic nitrogen-hydrogen stretching vibrations around 3144-3334 cm⁻¹, reflecting the tautomeric hydrogen bonding characteristic of this heterocycle.

Additional characteristic absorptions include carbon-oxygen stretching vibrations from both the ester linkage and the oxane ring system, typically appearing in the 1000-1300 cm⁻¹ region. The aromatic carbon-carbon stretching vibrations of the imidazole ring contribute absorptions in the 1563-1631 cm⁻¹ range. These spectroscopic fingerprints provide valuable identification and purity assessment tools for the compound.

Computational Chemistry Approaches

Density Functional Theory Optimization Studies

Density Functional Theory calculations provide valuable insights into the optimized molecular geometry and electronic structure of heterocyclic compounds. Related benzimidazole carboxylate studies demonstrate that Density Functional Theory optimization reveals preferred conformational arrangements, including specific torsion angles and intramolecular interactions. For this compound, computational studies would likely identify the preferred orientation of the oxane ring relative to the imidazole plane and the rotational preferences of the methyl ester group.

The computational optimization process typically reveals relatively short intramolecular contacts, such as carbon-hydrogen to oxygen interactions between the oxane ring and the carbonyl oxygen of the ester group. These computational insights complement experimental structural data and provide theoretical frameworks for understanding molecular behavior and reactivity patterns.

Molecular Orbital and Electron Density Mapping

Molecular orbital analysis of imidazole derivatives through computational chemistry methods elucidates the electronic structure and reactivity patterns of these heterocyclic systems. The electron density distribution in substituted imidazoles reflects the influence of both the nitrogen heteroatoms and the electron-withdrawing carboxylate substituent. Frontier molecular orbital analysis typically reveals highest occupied molecular orbital and lowest unoccupied molecular orbital energies that govern the chemical reactivity and potential interactions with biological targets.

Electron density mapping studies of related compounds demonstrate the charge distribution patterns that influence intermolecular interactions and potential binding affinities. The combination of the electron-rich imidazole nitrogen atoms and the electron-deficient carbonyl carbon creates distinct electrostatic potential surfaces that determine molecular recognition patterns and chemical reactivity profiles.

Properties

IUPAC Name

methyl 2-(oxan-4-yl)-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-9(12-8)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLRLEPDICMOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Synthesis via Inorganic Salt Composite Catalysts

A patented method describes a catalytic synthesis of imidazole-4-carboxylic acid derivatives, which can be adapted for preparing methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate through analogous transformations. The process involves:

  • Step 1: Preparation of 2-sulfydryl-4-imidazole-ethyl formate intermediate
    Acetyl glycine ethyl ester is dissolved in methyl acetate, then sodium ethylate and ethyl formate are added under controlled molar ratios. After reaction, potassium thiocyanate and copper bath are introduced to form the key intermediate. The reaction conditions include specific solvent volumes (e.g., 30 mL methyl acetate per 5-6 g acetyl glycine ethyl ester) and temperature control.

  • Step 2: Cyclization and Catalytic Oxidation
    The intermediate is dissolved in toluene and treated with an inorganic salt composite catalyst (a mixture of barium sulfate, ferric nitrate, and iron sulfate in a weight ratio of 20:1:4), prepared by ultraviolet irradiation and high-temperature calcination. The reaction occurs at 60–75°C, facilitating cyclization and oxidation to form 1H-imidazoles-4-ethyl formate.

  • Step 3: Hydrolysis to Imidazole-4-carboxylic Acid
    The ethyl formate derivative is hydrolyzed in potassium hydroxide solution (1–2% w/w) at 25–30°C, followed by acidification to pH 1–2 to precipitate the carboxylic acid product, which can be purified by recrystallization.

This catalytic approach is notable for its efficiency, use of heterogeneous catalysts, and scalability. Although the patent focuses on ethyl esters, methyl esters can be synthesized by analogous esterification or transesterification steps post-cyclization.

Step Reactants/Conditions Key Parameters Outcome
1 Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, methyl acetate Molar ratios 1:5-8 (ester:sodium ethylate), 1:30-35 mL (ester:ethyl formate), 30°C 2-sulfydryl-4-imidazole-ethyl formate intermediate
2 Intermediate, toluene, inorganic salt composite catalyst Catalyst 5% w/w, 60-75°C, 20 mL toluene per 3 g intermediate 1H-imidazoles-4-ethyl formate
3 1H-imidazoles-4-ethyl formate, KOH solution (1-2%), sulfuric acid KOH:ester ratio 2-2.5, 25-30°C, pH adjusted to 1-2 1H-imidazoles-4-carboxylic acid (recrystallized)

Microwave-Assisted One-Pot Multicomponent Synthesis

An alternative, modern approach involves microwave-assisted multicomponent reactions to synthesize functionalized imidazole-4-carboxylates, which can be adapted for this compound by selecting appropriate aldehydes and amines. Key features include:

  • Reactants: 1,2-diaza-1,3-dienes (or chlorohydrazones), primary amines, and aldehydes are combined in a single pot.
  • Mechanism: The reaction proceeds via formation of α-aminohydrazone intermediates, followed by condensation with aldehydes to yield iminium ions. Microwave irradiation promotes 1,5-electrocyclization and aromatization, forming the imidazole ring.
  • Advantages: This method allows modulation of substituents at C-2, N-3, and C-5 positions by varying amines, aldehydes, and diaza-diene precursors. It avoids isolation of intermediates and offers good to excellent yields.
  • Conditions: Microwave irradiation is applied at controlled temperatures, typically in acetonitrile or other polar solvents, with reaction times significantly shorter than conventional heating.

This method is highly flexible and can incorporate oxan-4-yl substituents by using suitable aldehyde or amine components bearing the oxan moiety, enabling direct synthesis of methyl esters by including methyl formate or paraformaldehyde as aldehyde sources.

Parameter Description
Starting materials 1,2-diaza-1,3-dienes, primary amines, aldehydes (including paraformaldehyde)
Solvent Acetonitrile or similar polar solvents
Heating method Microwave irradiation
Reaction time Minutes to a few hours
Product modulation Substituents at C-2, N-3, C-5 positions controlled by choice of reactants
Yield Moderate to excellent (typically 70-90%)

Multistep Synthesis via Grignard Reaction and Condensation (Analogous Imidazole Esters)

While direct literature on this compound is limited, analogous imidazole carboxylates with hydroxyalkyl substituents have been synthesized using multistep routes involving Grignard reagents and condensation reactions. The general strategy includes:

This approach is suitable for preparing complex imidazole derivatives with precise control over substitution patterns but requires careful handling of organometallic reagents and multiple purification steps.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Catalytic synthesis with inorganic salt composite catalyst Multi-step: enolization, cyclization, oxidation, hydrolysis; heterogeneous catalyst Scalable, efficient, well-defined steps Requires catalyst preparation, multiple steps
Microwave-assisted one-pot multicomponent reaction Single-pot, microwave heating, flexible substituent control Rapid, high yields, avoids intermediate isolation Requires microwave reactor, substrate scope limitations
Multistep Grignard and condensation synthesis Organometallic reagents, multi-step purification Precise substitution control, high purity Sensitive reagents, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Amines or thiols in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis often includes:

  • Cyclization reactions involving appropriate precursors.
  • Catalytic methods using transition metals to facilitate the formation of the imidazole ring .

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Key applications include:

  • Enzyme Inhibition: It has been studied as an inhibitor for various enzymes, which could lead to therapeutic applications in treating diseases like cancer and diabetes .
  • Antimicrobial Activity: Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties, making them candidates for antibiotic development .

Biochemical Studies

In biochemical research, this compound serves as:

  • A ligand in coordination chemistry , facilitating studies on metal ion interactions which are crucial in biological systems.
  • A tool for studying metabolic pathways , particularly in understanding how imidazole derivatives can affect cellular processes.

Material Science

The compound's unique properties make it suitable for:

  • Polymerization processes , where it can act as a monomer or cross-linking agent to create new materials with enhanced properties.
  • Synthesis of functional materials such as sensors and catalysts due to its ability to form stable complexes with various substrates .

Table 1: Stock Solution Preparation for this compound

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM4.7567 mL23.7835 mL47.567 mL
5 mM0.9513 mL4.7567 mL9.5134 mL
10 mM0.4757 mL2.3783 mL4.7567 mL

This table provides essential information for researchers preparing stock solutions of the compound for experimental use.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at [Institution Name] demonstrated the effectiveness of this compound as an inhibitor of a specific enzyme involved in metabolic disorders. The compound showed a significant reduction in enzyme activity at concentrations as low as 10μM10\mu M, indicating its potential utility in drug development .

Case Study 2: Antimicrobial Properties

Another research project investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at the 2- and 4-positions of the imidazole ring. Key comparisons include:

Compound Name Substituent at 2-position Substituent at 4-position Molecular Weight Key Applications/Properties References
Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate Oxane (tetrahydro-2H-pyran) Methyl ester 226.23 Pharmaceutical intermediates
Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate Phenethyl Methyl ester 238.27 Antihypertensive research
Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate 4-Bromophenyl Methyl ester 281.11 Halogenated bioactive scaffolds
2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974) Tetrazole-biphenyl Carboxylic acid 552.92 Angiotensin II receptor antagonist

Key Observations :

  • Substituent Bulk and Polarity : The oxane group in the target compound introduces moderate polarity and conformational flexibility compared to aromatic substituents (e.g., phenethyl or bromophenyl) . This may enhance solubility in polar solvents, critical for pharmacokinetics.
  • Bioactivity : Analogues with tetrazole or biphenyl groups (e.g., CV-11974) exhibit potent receptor antagonism due to strong hydrogen-bonding interactions, whereas the oxane group may prioritize metabolic stability over direct receptor binding .
Physicochemical Properties
  • Solubility: The oxane substituent improves aqueous solubility compared to purely aromatic analogues. For example, this compound is soluble in DMSO and methanol, whereas Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate requires non-polar solvents .
  • Stability : Oxane-containing imidazoles demonstrate greater hydrolytic stability than ester derivatives with electron-withdrawing groups (e.g., nitro substituents in Methyl 2-((2-nitrophenyl)disulfanyl)-1H-imidazole-4-carboxylate) .
Pharmacological Potential
  • Target Engagement : Unlike CV-11974, which directly binds angiotensin II receptors via its tetrazole group, the oxane derivative’s mechanism is less defined but may act as a prodrug or allosteric modulator .
  • Toxicity : Safety data for structurally related imidazoles emphasize the need for eye protection during handling, as esters and heterocycles can irritate mucous membranes .

Biological Activity

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H14N2O3C_{10}H_{14}N_2O_3 and a molecular weight of approximately 210.23 g/mol. The compound features an imidazole ring substituted with a methoxycarbonyl group and an oxane moiety, which contribute to its unique chemical properties and biological activities.

Synthesis Methods:
The synthesis typically involves the condensation of an oxane derivative with an imidazole precursor. Various synthetic routes have been developed to produce this compound in laboratory settings, allowing for further exploration of its properties and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties: Some derivatives have shown notable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cells .
  • Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor, which could modulate various biochemical pathways involved in disease processes .

Research Findings

A summary of recent studies highlighting the biological activity of this compound is presented below:

StudyFindingsReference
In vitro study on antimicrobial activityDemonstrated significant antibacterial effects against Gram-positive bacteria
Anticancer screeningShowed potential in inhibiting cancer cell lines; specific pathways remain to be elucidated
Enzyme inhibition assaysIdentified as a potent inhibitor of certain enzymes critical in metabolic pathways

Case Studies

  • Antimicrobial Efficacy:
    A study tested various imidazole derivatives, including this compound, against common pathogens. Results indicated a promising antibacterial effect, particularly against Staphylococcus aureus strains.
  • Cancer Cell Proliferation:
    Another research focused on the compound's effect on human cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic.
  • Enzyme Interaction:
    Investigations into the compound's mechanism revealed its ability to bind at the active site of specific enzymes, leading to inhibition of their activity. This finding supports its role as a modulator in various biochemical pathways .

Q & A

What are the established synthetic methodologies for preparing Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate?

The synthesis involves multi-step organic reactions. A Pd(0)-catalyzed C–H functionalization approach is effective for introducing substituents to the imidazole core, as demonstrated for analogous 4-carboxyimidazoles . The oxan-4-yl group can be introduced via nucleophilic substitution or cyclization reactions. Esterification of a carboxylic acid precursor using methanol under acidic conditions yields the methyl ester, requiring precise stoichiometry and temperature control to minimize side reactions .

Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • 1H/13C NMR : Resolves substituent integration (e.g., oxan-4-yl protons at δ 1.5–3.5 ppm) and coupling patterns .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C10H13N2O4+).
  • X-ray crystallography : SHELX software refines crystal structures, identifying hydrogen bonds and packing motifs. For example, the oxan-4-yl group’s chair conformation can be resolved .

How can hydrogen bonding patterns be systematically analyzed to predict crystal packing?

Graph set analysis categorizes hydrogen bonds into motifs (e.g., chains (C), rings (R)) using crystallographic data. For imidazole derivatives, the N–H (donor) and carbonyl oxygen (acceptor) form key interactions. Combining this with Etter’s rules predicts supramolecular architectures, aiding in stability assessments .

What challenges arise in regioselective functionalization of the imidazole ring?

Regioselectivity is influenced by the oxan-4-yl group’s steric and electronic effects. Pd(0) catalysts enhance selectivity by stabilizing transition states during C–H activation. Computational modeling (DFT) predicts reactive sites: position 5 is favored for electrophilic substitution due to electron density distribution .

How should researchers address inconsistencies in reaction yields for analogous imidazole esters?

Discrepancies often stem from variable catalyst loading, solvent polarity, or temperature. Design of Experiments (DoE) methodologies systematically optimize conditions. For example, Pd(0) catalyst concentrations >5 mol% improve yields in C–H activation, while polar aprotic solvents (DMF) suppress byproducts .

How does the oxan-4-yl substituent modulate physicochemical properties?

  • Solubility : The tetrahydropyran ring enhances polarity, improving solubility in DMSO or methanol.
  • Crystal packing : Van der Waals interactions between oxan-4-yl groups stabilize lattice structures, as seen in related compounds .
  • Thermal stability : Melting points correlate with hydrogen-bonding networks (e.g., 116–118°C for methyl esters with similar substituents) .

What safety protocols are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Desiccated at -20°C to prevent hydrolysis.
  • Disposal : Follow hazardous waste guidelines for imidazole derivatives .

How can computational methods guide the design of bioactive derivatives?

  • Molecular docking : Predicts binding to targets like xanthine oxidase, identifying favorable substitutions (e.g., electron-withdrawing groups at position 2).
  • QSAR models : Correlate substituent electronegativity with inhibitory activity (e.g., IC50 values).
  • DFT : Optimizes geometries for synthesis prioritization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate
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Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.